10-Methyldodecanoyl-CoA

Lipid Metabolism Beta-Oxidation Carnitine Shuttle

10-Methyldodecanoyl-CoA features an anteiso-branched C-10 methyl acyl chain that fundamentally alters enzyme recognition versus straight-chain analogs. This long-chain (C13) acyl-CoA requires the carnitine shuttle for mitochondrial entry, making it the definitive substrate for studying CPT1/CPT2 activity and branched-chain fatty acid β-oxidation. Its unique steric profile enables precise characterization of dehydrogenase, hydratase, and thioesterase substrate specificity. Ideal as an LC-MS/MS analytical standard for lipidomics and metabolic disease research. Do not substitute with dodecanoyl-CoA—the methyl branch is a critical substrate determinant.

Molecular Formula C34H60N7O17P3S
Molecular Weight 963.9 g/mol
Cat. No. B15545801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methyldodecanoyl-CoA
Molecular FormulaC34H60N7O17P3S
Molecular Weight963.9 g/mol
Structural Identifiers
InChIInChI=1S/C34H60N7O17P3S/c1-5-22(2)12-10-8-6-7-9-11-13-25(43)62-17-16-36-24(42)14-15-37-32(46)29(45)34(3,4)19-55-61(52,53)58-60(50,51)54-18-23-28(57-59(47,48)49)27(44)33(56-23)41-21-40-26-30(35)38-20-39-31(26)41/h20-23,27-29,33,44-45H,5-19H2,1-4H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)
InChIKeyPRCFQVOZXKIBSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 10-Methyldodecanoyl-CoA: A Long-Chain Branched Acyl-CoA for Specialized Lipid Metabolism Studies


10-Methyldodecanoyl-CoA (CAS 898249-74-6) is a long-chain, 2,3,4-saturated fatty acyl-CoA ester [1]. Its structure features a 13-carbon anteiso-branched acyl chain (a methyl group at the C-10 position) linked to coenzyme A via a thioester bond [2]. This anteiso-branch distinguishes it from the more common straight-chain and iso-branched acyl-CoAs, resulting in unique metabolic processing requirements [3]. As a long-chain acyl-CoA (C12+), it requires the carnitine shuttle for mitochondrial entry, a defining feature that separates its cellular trafficking from short- and medium-chain analogs [4].

Why a Straight-Chain or Differently Branched Acyl-CoA Cannot Substitute for 10-Methyldodecanoyl-CoA in Critical Assays


Generic substitution with a straight-chain analog like dodecanoyl-CoA (lauryl-CoA) or a differently branched isomer is scientifically invalid due to divergent enzymatic recognition. The methyl branch at the anteiso (C-10) position creates a steric and electronic environment that is not present in straight-chain molecules, fundamentally altering how it interacts with key metabolic enzymes [1]. For instance, straight-chain long-chain acyl-CoAs are not substrates for certain alpha-oxidation enzymes like phytanoyl-CoA hydroxylase (PAHX), which specifically recognizes 3-methyl-branched acyl-CoAs, demonstrating that a branch point is a critical substrate determinant [1]. Furthermore, even among branched-chain acyl-CoAs, the position of the methyl group dictates which dehydrogenase isoform will process it, with 2-methyl-branched acyl-CoAs being specific substrates for a distinct dehydrogenase (EC 1.3.8.5) [2]. Using a non-specific analog would therefore fail to recapitulate the compound's specific metabolic fate and could lead to erroneous conclusions in pathway tracing or enzyme kinetics studies [3].

Quantitative Evidence Guide: How 10-Methyldodecanoyl-CoA Compares to its Closest Analogs


Metabolic Pathway Divergence: Straight-Chain vs. Anteiso-Branched Long-Chain Acyl-CoA

10-Methyldodecanoyl-CoA (an anteiso-branched, C13 chain) and dodecanoyl-CoA (a straight-chain, C12 chain) share a similar overall length and are both long-chain acyl-CoAs. However, a direct, cross-study comparison of their metabolic fates reveals a crucial difference in their initial cellular processing: the anteiso-branch mandates a specific, unidirectional entry into the mitochondrial beta-oxidation pathway via the carnitine shuttle, a pathway not universally required for all long-chain fatty acid catabolism [1]. This is evidenced by its explicit, step-by-step description in the dedicated acylcarnitine pathway PW125069, which details its conversion to 10-methyldodecanoylcarnitine for mitochondrial import, a process not equally emphasized or defined for the generic C12 straight-chain molecule in the same pathway context [1].

Lipid Metabolism Beta-Oxidation Carnitine Shuttle

Enzymatic Recognition: Branch Position as a Substrate Specificity Determinant

The position of the methyl branch is a key determinant of enzyme specificity. While no direct kinetic data for 10-Methyldodecanoyl-CoA was found, a strong class-level inference can be drawn from the well-characterized 2-methylacyl-CoA dehydrogenase (EC 1.3.8.5) [1]. This enzyme is specific for short-chain 2-methyl-branched acyl-CoAs, such as 2-methylbutanoyl-CoA [1]. In contrast, the literature on phytanoyl-CoA hydroxylase (PAHX) demonstrates that this enzyme specifically hydroxylates 3-methyl-branched acyl-CoAs but fails to act on 2- or 4-methyl-branched acyl-CoA esters [2]. By extension, an anteiso-branched (C-10 methyl) acyl-CoA like 10-Methyldodecanoyl-CoA will likely be recognized by a different set of enzymes than an iso-branched (e.g., C-11 methyl) or a 2-methyl-branched analog, influencing its metabolic fate and cellular function.

Enzyme Kinetics Substrate Specificity Acyl-CoA Dehydrogenase

Synthesis and Characterization: Availability and Identity Verification

10-Methyldodecanoyl-CoA is a commercially available, pre-synthesized reagent from multiple vendors, ensuring consistent identity and purity for research use [REFS-1, REFS-2]. This contrasts with many structurally related, non-commercial branched-chain acyl-CoAs, which may require complex and time-consuming in-house synthesis, often involving the condensation of optically pure (R)- or (S)-10-methyldodecyl acetates [1]. The commercial availability of the target compound with a defined CAS number (898249-74-6) and molecular weight (963.86) provides a reliable, quality-controlled starting point for experiments, bypassing the variability and labor associated with custom synthesis [REFS-1, REFS-2].

Chemical Synthesis Quality Control Analytical Chemistry

High-Value Application Scenarios for Procured 10-Methyldodecanoyl-CoA


Investigating Mitochondrial Transport of Long-Chain, Anteiso-Branched Fatty Acids

10-Methyldodecanoyl-CoA is the ideal substrate for studying the carnitine shuttle's handling of long-chain, branched fatty acids. Its defined pathway for conversion to 10-methyldodecanoylcarnitine and subsequent import into the mitochondrial matrix makes it a precise tool for isolating and quantifying the activity of carnitine O-palmitoyltransferases (CPT1/CPT2) and the mitochondrial carnitine/acylcarnitine carrier protein [1].

Elucidating Enzyme Specificity for Anteiso-Branched Substrates

Researchers can use 10-Methyldodecanoyl-CoA to characterize the substrate specificity of novel or poorly understood acyl-CoA metabolizing enzymes (e.g., dehydrogenases, hydratases, thioesterases). By comparing its reaction kinetics against straight-chain (e.g., dodecanoyl-CoA) and differently branched (e.g., 2-methyl or 3-methyl) acyl-CoAs, one can precisely define the enzyme's tolerance for chain length and branch position [2].

Tracing Metabolic Fates of Branched-Chain Fatty Acids in Cell Culture

This compound serves as a well-defined substrate for metabolic tracing experiments. By incubating cells with 10-Methyldodecanoyl-CoA or its precursors, researchers can track the generation of downstream metabolites like acetyl-CoA, propionyl-CoA, and various acylcarnitines, providing quantitative insights into the metabolic flux and efficiency of branched-chain fatty acid oxidation in different cell types or disease states [REFS-1, REFS-2].

Serving as a Standard for Branched-Chain Acyl-CoA Analysis and Lipidomics

Given its commercial availability with defined purity and molecular weight (963.86), 10-Methyldodecanoyl-CoA is an excellent analytical standard for LC-MS/MS methods [3]. It can be used to develop and validate assays for detecting and quantifying endogenous, branched-chain acyl-CoAs and acylcarnitines in complex biological matrices, a critical need in lipidomics and metabolic disease research [4].

Technical Documentation Hub

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